5,6-dimethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5,6-Dimethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, substituted with various functional groups such as dimethyl, naphthalen-1-ylmethyl, sulfanyl, and prop-2-en-1-yl. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5,6-dimethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidine core.
Introduction of Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions using suitable alkylating agents.
Attachment of the Naphthalen-1-ylmethyl Group: This step involves the reaction of the thieno[2,3-d]pyrimidine core with naphthalen-1-ylmethyl halides in the presence of a base.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using thiol reagents.
Addition of the Prop-2-en-1-yl Group: The final step involves the addition of the prop-2-en-1-yl group through a suitable alkylation reaction.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
5,6-Dimethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or the thieno[2,3-d]pyrimidine core, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthalen-1-ylmethyl or prop-2-en-1-yl groups.
Addition: The prop-2-en-1-yl group can participate in addition reactions, such as hydrogenation or halogenation.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., thiols), and electrophiles (e.g., halogens).
Scientific Research Applications
5,6-Dimethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its interactions with biological targets are of particular interest.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar compounds to 5,6-dimethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one include other thienopyrimidines with different substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their chemical and biological properties. Examples of similar compounds include:
Thieno[2,3-d]pyrimidine Derivatives: Compounds with different alkyl, aryl, or heteroaryl substituents.
Sulfanyl-Substituted Pyrimidines: Compounds with different sulfanyl groups attached to the pyrimidine core.
Naphthalen-1-ylmethyl-Substituted Compounds: Compounds with variations in the naphthalen-1-ylmethyl group or its position on the core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20N2OS2 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
5,6-dimethyl-2-(naphthalen-1-ylmethylsulfanyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H20N2OS2/c1-4-12-24-21(25)19-14(2)15(3)27-20(19)23-22(24)26-13-17-10-7-9-16-8-5-6-11-18(16)17/h4-11H,1,12-13H2,2-3H3 |
InChI Key |
GZWWDWLENBAKNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=CC4=CC=CC=C43)CC=C)C |
Origin of Product |
United States |
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